molecular formula C33H37N5O5S B2888142 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide CAS No. 309969-26-4

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide

Cat. No.: B2888142
CAS No.: 309969-26-4
M. Wt: 615.75
InChI Key: ITCSOHQXNLRZBV-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a critical role in oncogenesis by regulating the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. This compound functions by selectively binding to the STAT3 SH2 domain, thereby inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation and DNA binding activity. By disrupting STAT3 signaling, this inhibitor induces apoptosis and suppresses tumor growth in various in vitro and in vivo cancer models . Its research value is particularly high in the fields of oncology and immunology, where it is used as a critical pharmacological tool to elucidate the complex roles of the JAK-STAT pathway in disease pathogenesis and to validate STAT3 as a therapeutic target for cancers such as breast cancer, prostate cancer, and hematological malignancies. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5S/c1-5-41-27-18-24(19-28(42-6-2)31(27)43-7-3)32(40)34-20-29-35-36-33(38(29)25-13-10-11-22(4)17-25)44-21-30(39)37-16-15-23-12-8-9-14-26(23)37/h8-14,17-19H,5-7,15-16,20-21H2,1-4H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSOHQXNLRZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable precursor such as an alkyne or a nitrile.

    Coupling Reactions: The indole and triazole intermediates are then coupled using a thiol-ene reaction to introduce the sulfanyl linkage.

    Final Assembly: The final step involves the coupling of the triazole-indole intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the indole and benzamide moieties, potentially leading to alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Biological Research: It can be used as a probe to study various biological pathways, especially those involving sulfanyl and triazole functionalities.

    Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors that are sensitive to the compound’s functional groups.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound ID Substituent (Triazole Position 4) Benzamide Group Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-methylphenyl 3,4,5-triethoxy 638.75 Reference compound
Compound 2,5-dimethoxyphenyl 3-methoxy 559.64 Methoxy vs. triethoxy; dimethoxy phenyl
Compound 4-chlorophenyl, 4-methylphenyl Acetamide derivative N/A Chlorophenyl substituent; acetamide chain
  • Compound : Features a 2,5-dimethoxyphenyl group at position 4 of the triazole and a 3-methoxybenzamide, resulting in reduced steric bulk and polarity compared to the target’s triethoxy group .

Computational Similarity Analysis

Similarity metrics such as the Tanimoto coefficient and Dice index () quantify structural relatedness. Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints):

  • The target and compound likely exhibit a Tanimoto score >0.70 due to shared triazole and benzamide scaffolds. However, the triethoxy substitution reduces similarity compared to simpler methoxy analogues .
  • The compound, with a chlorophenyl group and acetamide chain, would show lower similarity (Tanimoto ~0.40–0.50 ) due to distinct functional groups .

Table 2: Hypothetical Similarity Indices

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. 0.75 0.72
Target vs. 0.48 0.45

Bioactivity Profiling

While direct bioactivity data for the target compound are unavailable, and suggest that structurally similar compounds often share modes of action. For example:

  • Triazole derivatives (e.g., ) are associated with kinase or HDAC inhibition due to their ability to chelate metal ions or interact with hydrophobic binding pockets .
  • Sulfanyl-linked compounds (e.g., ) may exhibit antioxidant or antimicrobial properties, as seen in related thioether-containing molecules .

Spectral and Physicochemical Properties

NMR and MS Comparisons :

  • The target’s triethoxybenzamide group would produce distinct ¹H-NMR signals (e.g., δ 4.0–4.2 ppm for ethoxy CH₂) compared to methoxy analogues (δ 3.8–3.9 ppm) .
  • MS/MS fragmentation () would likely show cleavage at the sulfanyl bridge (C-S bond) and triazole ring, generating ions at m/z 315 (dihydroindole fragment) and m/z 273 (triazole-methylphenyl moiety) .

Physicochemical Properties :

Discussion

The target compound’s triethoxybenzamide and 3-methylphenyl substituents distinguish it from analogues, likely influencing target selectivity and metabolic stability. However, the absence of experimental bioactivity data limits conclusive comparisons. Computational models (e.g., QSAR, molecular docking) and molecular networking () could prioritize analogues for testing. Further studies should validate these hypotheses through enzymatic assays and ADMET profiling.

Key Limitations :

  • Substituent variations (e.g., chloro vs. methoxy) may drastically alter toxicity or pharmacokinetics .

Biological Activity

The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Structure

The compound's structure can be broken down as follows:

  • Indole moiety : Contributes to various biological activities.
  • Triazole ring : Known for its antimicrobial properties.
  • Triethoxybenzamide group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C24H30N4O5SC_{24}H_{30}N_{4}O_{5}S with a molecular weight of approximately 478.67 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, a study published in 2019 screened various compounds for their anticancer effects on multicellular spheroids. The results indicated that certain indole derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that the compound may also possess similar properties .

Antimicrobial Activity

The triazole component is known for its broad-spectrum antimicrobial activity. Research on thiazolidinedione derivatives has shown that compounds containing similar heterocyclic structures exhibit potent antimicrobial effects against various pathogens . This suggests that the compound could be effective against bacterial and fungal infections.

Anti-inflammatory Effects

Compounds with indole and triazole structures have been investigated for their anti-inflammatory properties. A study indicated that derivatives of these compounds could inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This positions the compound as a potential candidate for treating inflammatory diseases.

Antidiabetic Properties

Research has also explored the antidiabetic effects of compounds with similar structural motifs. Thiazolidinediones have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models . The potential for this compound to exhibit similar antidiabetic effects warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeReference StudyObservations
AnticancerWalid Fayad et al. (2019)Significant cytotoxicity against cancer cells
AntimicrobialDatar et al. (2017)Broad-spectrum activity against pathogens
Anti-inflammatoryPattan et al. (2017)Inhibition of pro-inflammatory cytokines
AntidiabeticJiwane et al. (2017)Improved insulin sensitivity in diabetic models

Detailed Findings

  • Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the triazole ring enhances its ability to disrupt microbial cell wall synthesis, making it a candidate for further antimicrobial studies.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound could provide therapeutic benefits in conditions such as arthritis or other inflammatory disorders.
  • Antidiabetic Potential : The ability to enhance insulin sensitivity could make this compound valuable in managing type 2 diabetes.

Q & A

Q. Which synthons are suitable for preparing structural analogs?

  • Answer :
  • Triazole Precursors : 4-(3-Methylphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde for regioselective alkylation .
  • Indole Derivatives : 1-(2-Bromoacetyl)-2,3-dihydro-1H-indole for sulfide bridge formation .

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